Tebapivat Exhibits 20-Fold Longer Half-Life Versus Mitapivat, Enabling Reduced Dosing Frequency
Tebapivat demonstrates a terminal half-life of approximately 80-110 hours, compared to mitapivat's half-life of 3-6 hours [1]. This represents an ~20-fold extension in drug exposure duration. The prolonged PK profile is accompanied by sustained pharmacodynamic effects on 2,3-DPG and ATP levels, which remain detectable at least 14 days after the final dose in healthy volunteers [2].
| Evidence Dimension | Terminal half-life (t₁/₂) |
|---|---|
| Target Compound Data | 80-110 hours |
| Comparator Or Baseline | Mitapivat: 3-6 hours |
| Quantified Difference | ~20-fold increase (~77-104 hours longer) |
| Conditions | Healthy volunteers; Phase 1 clinical PK assessment |
Why This Matters
Extended half-life directly translates to once-daily (QD) dosing capability with a built-in self-tapering effect, reducing peak-to-trough variability and potentially improving safety margins in chronic dosing regimens compared to mitapivat's multiple-daily dosing requirement.
- [1] Gladwin, M. T., et al. (2023). Pyruvate kinase activators: targeting red cell metabolism in sickle cell disease. Hematology Am Soc Hematol Educ Program, 2023(1):107-113. doi: 10.1182/hematology.2023000467. View Source
- [2] Belcijan, A., et al. (2021). Phase 1 Single and Multiple Ascending Dose Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of AG-946 in Healthy Volunteers. Blood, 138(Suppl 1). View Source
